1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
Description
Overview of Fluoro-Substituted Biphenyl (B1667301) Ethanones as Research Subjects
Fluoro-substituted biphenyl ethanones are a class of compounds that have attracted significant interest in chemical research, primarily due to the profound effects that fluorine substitution can have on a molecule's properties. The introduction of fluorine, the most electronegative element, can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. aclanthology.org
Research into this class of compounds has revealed their potential in various applications. For instance, fluorinated biphenyl derivatives are being investigated as potential inhibitors for targets such as the programmed cell death-1 (PD-1) and its ligand (PD-L1), which are crucial in cancer immunotherapy. youtube.com The stability of the carbon-fluorine bond often enhances the metabolic resistance of these compounds, a desirable trait for therapeutic agents. researchgate.net Furthermore, the unique electronic nature of fluorine can lead to altered receptor interactions, potentially enhancing the potency and selectivity of drug candidates. researchgate.net
The synthesis of these compounds often utilizes modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for constructing the core biphenyl structure. vulcanchem.com This reaction's versatility allows for the introduction of various substituents, including fluorine and acetyl groups, onto the biphenyl scaffold.
Rationale for Investigating 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone in Academic Contexts
From a synthetic perspective, this compound serves as a valuable intermediate for the construction of more complex molecular architectures. For example, the acetyl group can be a handle for further chemical transformations, such as the synthesis of heterocyclic systems like substituted dibenzofurans through palladium-catalyzed cyclization reactions. Its role as a building block allows researchers to access novel chemical spaces and develop new synthetic methodologies.
In the context of medicinal chemistry, the combination of the fluoro and acetyl groups on the biphenyl scaffold presents an interesting motif for structure-activity relationship (SAR) studies. By systematically varying the position and nature of substituents on the biphenyl core, researchers can probe the specific interactions that govern a molecule's biological activity. The presence of the fluorine atom at the 4'-position can enhance membrane permeability and metabolic stability, while the 2-acetyl group provides a potential point of interaction with biological targets. While direct biological activity data for this specific compound is not widely published, its structural similarity to other biologically active biphenyls suggests its potential as a lead compound or a tool for chemical biology research.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.23 g/mol |
| CAS Number | 552885-75-3 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Detailed research into the synthesis and potential applications of this compound continues to be an active area of investigation. The primary synthetic routes to this and related compounds involve palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling is a commonly employed method, which would typically involve the reaction of 2-acetylphenylboronic acid with a 4-fluoro-substituted aryl halide (such as 4-fluoroiodobenzene) in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance.
An alternative approach is the Friedel-Crafts acylation of a pre-formed 4-fluorobiphenyl (B1198766). However, this method can present challenges with regioselectivity, as the acylation could occur at different positions on the biphenyl rings.
The following table outlines the key reagents for a potential Suzuki-Miyaura synthesis of the target compound.
| Reagent Type | Example | Role |
| Boronic Acid Precursor | 2-Acetylphenylboronic acid | Provides the acetyl-substituted phenyl ring |
| Aryl Halide | 4-Fluoroiodobenzene | Provides the fluoro-substituted phenyl ring |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the C-C bond formation |
| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid |
| Solvent | Dioxane/water mixture | Provides the reaction medium |
While specific, detailed research findings exclusively focused on this compound are limited in publicly accessible literature, its structural components and the broader class of molecules to which it belongs are subjects of significant academic and industrial research. The ongoing exploration of fluorinated biphenyls is likely to further elucidate the specific properties and potential applications of this intriguing compound.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYUDBAVUSREBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluoro 1,1 Biphenyl 2 Yl Ethanone and Analogues
Direct Synthesis Approaches to Biphenyl (B1667301) Ethanones
Direct synthesis approaches aim to introduce the acetyl group onto a biphenyl core. These methods can be challenging due to the directing effects of the substituents on the biphenyl rings, which can lead to a mixture of isomers.
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.com However, its application to the synthesis of 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone requires careful consideration of regioselectivity.
Direct Friedel-Crafts acylation of 4-fluorobiphenyl (B1198766) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is the most straightforward conceptual approach. nih.gov However, in electrophilic aromatic substitution reactions on biphenyl systems, substitution generally occurs at the para position (4-position) of the unsubstituted ring, as it is sterically more accessible and electronically activated. The phenyl group is an ortho, para-director. Therefore, the reaction on 4-fluorobiphenyl would be expected to predominantly yield 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, an isomer of the desired product.
To achieve the desired ortho-acylation, a Directed ortho Metalation (DoM) strategy is often necessary. organic-chemistry.orgwikipedia.org This method circumvents the inherent regioselectivity of the Friedel-Crafts reaction. The DoM strategy involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For the synthesis of the target compound, one could start with a 4-fluorobiphenyl derivative bearing a potent DMG at the 2-position. For example, a precursor like N,N-diethyl-[1,1'-biphenyl]-2-carboxamide could be lithiated at the 2'-position. However, a more direct route to the target involves placing the DMG on one ring to direct functionalization on the other, a strategy known as remote metalation, or by using a DMG on a precursor that is later used in a cross-coupling reaction.
A more viable DoM approach for this specific target would involve starting with a precursor where the directing group facilitates ortho-lithiation on the ring destined to bear the acetyl group. For instance, a 2-substituted-4'-fluorobiphenyl, where the 2-substituent is a strong DMG such as an amide (-CONR₂), an O-carbamate (-OCONEt₂), or a methoxy (B1213986) group (-OMe), can be used. organic-chemistry.orgnih.gov The substrate is treated with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, which selectively removes a proton from the position ortho to the DMG. This generates a potent aryllithium nucleophile, which can then be quenched with an appropriate acetylating electrophile, such as N,N-dimethylacetamide or acetyl chloride, to install the acetyl group at the desired 2-position. The DMG can then be removed or transformed if necessary.
The mechanism of the Friedel-Crafts acylation proceeds through several well-established steps. nih.gov
Formation of the Electrophile : The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), reacts with the acyl halide (e.g., acetyl chloride) to form a complex. This complex can then dissociate to form a highly electrophilic acylium ion, which is stabilized by resonance. libretexts.org
Electrophilic Aromatic Substitution : The π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation : A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom that bears the new acyl group. This step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst (in its complexed form with the product ketone). sigmaaldrich.com
In the context of 4-fluorobiphenyl, the phenyl substituent acts as an activating group, directing electrophilic attack to the ortho and para positions of the other ring. The fluorine atom on the second ring is a deactivating group but is also an ortho, para-director. The electronic and steric factors favor substitution at the C4 position, which is para to the phenyl group and the most sterically accessible activated position, leading to the 4-acylated isomer. The formation of the 2-acylated product is sterically hindered and electronically less favored in a standard Friedel-Crafts reaction. Because the ketone product is a deactivated aromatic ring, the reaction typically stops after mono-acylation, preventing further substitution. libretexts.org
Halogenation and Subsequent Functionalization Pathways
An alternative to direct acylation involves the initial halogenation of a suitable biphenyl precursor, followed by functionalization to introduce the acetyl group. This multi-step approach can offer better regiochemical control.
A potential pathway begins with the regioselective halogenation (e.g., bromination) of a biphenyl precursor at the 2-position. For instance, 2-bromo-4'-fluorobiphenyl could be a key intermediate. This intermediate can be subjected to a metal-halogen exchange reaction, typically using an alkyllithium reagent at low temperatures, to generate the corresponding 2-lithio-4'-fluorobiphenyl. This organolithium species can then react with an acetylating agent like N,N-dimethylacetamide to yield this compound. This pathway is mechanistically similar to the DoM strategy but uses a halogen as a precursor to the nucleophilic site rather than relying on a directing group for C-H activation.
Cross-Coupling Reaction Strategies for Biphenyl Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing the biphenyl core of the target molecule. These reactions form the C-C bond between the two phenyl rings, with one of the precursors already carrying the required acetyl group or a precursor.
Palladium-Catalyzed Cross-Coupling Approaches
The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds, owing to its mild reaction conditions and high tolerance for various functional groups. researchgate.net To synthesize this compound, a Suzuki coupling would typically involve the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. researchgate.net
Two primary disconnections are feasible for the target molecule:
Coupling of (2-acetylphenyl)boronic acid with a 4-fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene).
Coupling of a 2-haloacetophenone (e.g., 2-bromoacetophenone) with (4-fluorophenyl)boronic acid .
The first approach is often preferred as arylboronic acids bearing electron-withdrawing groups like the acetyl group can be less efficient in the transmetalation step. The synthesis of (2-acetylphenyl)boronic acid itself can be achieved from 2-bromoacetophenone (B140003) by protecting the ketone as a ketal, followed by lithium-halogen exchange and reaction with a trialkyl borate. jlu.edu.cnresearchgate.net
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-fluorobenzene), forming a Pd(II) intermediate.
Transmetalation : In the presence of a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), the organoboron species (e.g., (2-acetylphenyl)boronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex and displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The Negishi coupling is another powerful alternative, which involves the reaction of an organozinc reagent with an organohalide, also catalyzed by a palladium or nickel complex. orgsyn.org This reaction can be highly effective and often shows excellent functional group tolerance. The synthesis of the target molecule could be achieved by coupling a 2-halophenylzinc reagent with a 4-fluoroaryl halide, or vice-versa, with one of the partners containing the acetyl group.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the cross-coupling reaction. Below is a table summarizing typical conditions for analogous Suzuki-Miyaura cross-coupling reactions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | KOH | Water/TBAB | 100 | ~90% (conversion) | arkat-usa.org |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | jst.go.jp |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 92 | - |
| Aryl Bromide | Arylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | High | - |
Suzuki-Miyaura Coupling Reactions for Fluoro-Biphenyl Moieties
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, this would generally involve coupling a derivative of (2-acetylphenyl)boronic acid with a 1-fluoro-4-halobenzene, or conversely, coupling 4-fluorophenylboronic acid with a 2-acetylhalobenzene.
The success of the Suzuki-Miyaura coupling, especially for challenging substrates like fluorinated aromatics, is highly dependent on the careful optimization of the catalytic system. Key components include the palladium precursor, the ligand, the base, and the solvent.
Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgdaneshyari.com Heterogeneous catalysts, such as palladium nanoparticles supported on materials like COOH-modified graphene, have also been developed as reusable and greener alternatives. mdpi.com
Ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands are crucial for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine (XPhos) have shown exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.govrsc.org The choice of ligand can dramatically influence reaction yield; for instance, in the synthesis of certain fluorinated biphenyls, using XPhos with potassium carbonate afforded the desired product in 99% yield, whereas SPhos under different basic conditions led to a mixture of products. rsc.org
Bases and Additives: A base is required to activate the boronic acid. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF). nih.govrsc.org The combination of CsF and silver(I) oxide (Ag₂O) has been found to be essential for promoting the coupling of particularly inactive substrates like pentafluorophenylboronic acid. elsevierpure.com
The following table summarizes optimized catalytic systems for the synthesis of fluorinated biphenyls.
| Palladium Source | Ligand | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | SPhos | Na₂CO₃ | THF/Toluene/H₂O | Effective for coupling tetrafluoroiodobenzene with trifluoroboronic acid. | rsc.org |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | Provided excellent yield (99%) for specific fluorinated biphenyl synthesis. | rsc.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | General high activity for various aryl halides and boronic acids. | nih.gov |
| Pd(PPh₃)₄ | - | CsF / Ag₂O | - | Crucial for activating pentafluorophenylboronic acid. | elsevierpure.com |
| G-COOH-Pd-10 | - | - | - | Heterogeneous, recyclable catalyst with high turnover frequency (TOF) for fluorinated aryls. | mdpi.com |
While versatile, the Suzuki-Miyaura reaction has limitations, particularly when dealing with electron-poor substrates such as highly fluorinated aromatics. acs.orgnih.gov
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend of C-X bond dissociation energy: I > Br > Cl > F. rsc.org This allows for selective couplings if multiple different halogens are present on a substrate.
Electron-Poor Substrates: The coupling of two electron-deficient rings (e.g., a fluorinated aryl halide with a fluorinated arylboronic acid) is often challenging. acs.org However, extensive research has expanded the reaction's scope to include these difficult couplings, making a wide range of highly fluorinated biphenyls more accessible. acs.orgnih.gov The use of alternative reagents like potassium polyfluorophenyltrifluoroborates has also proven effective. acs.org
| Substrate Type | Challenge | Mitigation Strategy | Reference |
|---|---|---|---|
| Fluorinated Phenylboronic Acids | Susceptible to protodeboronation under basic conditions. | Use of elaborate precatalysts, slow-release strategies, or alternative boron reagents (e.g., trifluoroborates). | acs.orgresearchgate.net |
| Electron-Poor Aryl Halides | Slower oxidative addition compared to electron-rich counterparts. | Use of highly active, electron-rich phosphine ligands (e.g., SPhos, XPhos). | nih.gov |
| Sterically Hindered Substrates | Steric clash can hinder both oxidative addition and reductive elimination. | Employment of bulky ligands that promote reductive elimination. | nih.gov |
| Aryl Chlorides | Low reactivity due to strong C-Cl bond. | Highly active catalyst systems, often requiring higher temperatures or specialized ligands. | nih.gov |
Negishi Cross-Coupling Applications in Fluoro-Biphenyl Synthesis
The Negishi cross-coupling provides a powerful alternative to the Suzuki reaction, involving the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org A key advantage is the often higher reactivity of organozinc reagents compared to organoboron compounds, which can be beneficial for challenging couplings.
For synthesizing fluoro-biphenyls, a continuous-flow method has been developed for the regioselective arylation of fluoroarenes. nih.gov This procedure involves a three-step sequence of metalation, zincation, and Negishi cross-coupling, providing efficient access to functionalized 2-fluorobiaryl products. nih.gov The use of nickel-based catalysts, such as [NiCl₂(PhPEWO-F)], has also been shown to achieve highly selective cross-coupling to produce polyfluorinated asymmetric biaryls at relatively low temperatures. researchgate.net
Stille Cross-Coupling Considerations for Fluorinated Systems
The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized halide or pseudohalide, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca
For fluorinated systems, catalyst systems such as Pd(OAc)₂ with the XPhos ligand and CsF as a base have been successfully used to couple aryl sulfonates with aryl stannanes. nih.gov Additives can play a crucial role; for example, copper(I) salts can have a synergic effect with fluoride ions, enhancing reaction rates. organic-chemistry.orgyoutube.com However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which has led to a preference for other methods like the Suzuki coupling in many applications. organic-chemistry.org
C-F Bond Activation in Palladium-Catalyzed Reactions
A less conventional but increasingly studied strategy for forming biaryl linkages involves the direct activation of a carbon-fluorine (C-F) bond. Given the high strength of the C-F bond, this transformation is challenging. mdpi.comnih.gov However, in substrates containing multiple fluorine atoms and an activating group (such as a nitro group), a C-F bond ortho to the activator can be selectively cleaved and functionalized. daneshyari.com
The mechanism typically involves the oxidative addition of the C-F bond to a low-valent palladium(0) complex. mdpi.com For instance, coupling pentafluoronitrobenzene (B1362553) with an aryl boronic acid using a Pd(PPh₃)₄ catalyst results in the selective substitution of the fluorine atom ortho to the nitro group. daneshyari.com This method provides a unique retrosynthetic pathway to highly substituted fluoro-biphenyls.
Copper-Catalyzed Coupling Reactions in Fluoro-Biphenyl Synthesis
While palladium catalysts dominate the field of cross-coupling, copper-catalyzed systems offer a cost-effective and sometimes complementary approach. The classical Ullmann reaction, which uses stoichiometric copper to couple aryl halides at high temperatures, is the historical precedent. acs.org
Modern copper catalysis employs catalytic amounts of a copper(I) source, often in conjunction with a ligand, to facilitate the reaction under milder conditions. acs.org Systems using CuI with ligands like N,N-dimethylglycine or ethylene (B1197577) glycol have been shown to effectively couple a variety of functionalized aryl iodides and bromides. acs.org Copper-based systems have also been developed for Suzuki-Miyaura type couplings, proving effective for coupling arylboronic acids with various unactivated alkyl halides, including chlorides. nih.gov While less common for the direct synthesis of fluoro-biphenyls compared to palladium, copper catalysis remains an important tool in the broader context of C-C bond formation. rsc.org
Nickel-Catalyzed Cross-Coupling Reactions for Fluoro-Biphenyl Derivatives
The synthesis of biaryl compounds, the core structure of this compound, has been significantly advanced by transition-metal-catalyzed cross-coupling reactions. While palladium has been a dominant catalyst, nickel-based systems have emerged as a cost-effective and highly effective alternative. numberanalytics.comrsc.org Nickel catalysts have shown remarkable efficacy in Suzuki-Miyaura cross-coupling reactions, particularly for activating challenging substrates like aryl fluorides. rsc.orgacs.org
The activation of carbon-fluorine (C-F) bonds, which are the strongest carbon-halogen bonds, is a formidable challenge in synthetic chemistry. beilstein-journals.orgnih.gov However, nickel catalysis has enabled the efficient coupling of aryl fluorides with arylboronic acids. acs.orgbeilstein-journals.orgnih.gov Research has demonstrated that specific nickel-ligand systems can facilitate the difficult C-F bond activation step, often via a cyclometalation pathway involving ortho-directing groups. acs.org For instance, N-heterocyclic groups like pyridines and pyrazoles on the aryl fluoride can successfully promote cross-coupling with various organoboronic esters. acs.org
In the context of synthesizing fluoro-biphenyl derivatives, nickel catalysts offer distinct advantages. They can be used to couple aryl halides with fluorinated boronic acids or, more challengingly, to couple aryl fluorides with other aryl partners. acs.orgnih.gov Studies on the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids have shown that the reaction can proceed efficiently under mild conditions, even at room temperature, yielding quantitative results in some cases. beilstein-journals.orgnih.gov This is achieved through the formation of nickelacyclopropanes and subsequent β-fluorine elimination. beilstein-journals.orgnih.gov Such protocols can even allow for orthogonal coupling, where a more reactive C-Br bond can be coupled using palladium, leaving the C-F bond intact for a subsequent nickel-catalyzed reaction. beilstein-journals.org
The choice of ligand is critical for the success of these reactions. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and flexible bidentate phosphines like DPEphos have been shown to be effective in nickel-catalyzed couplings. beilstein-journals.orgnih.govrsc.org The development of these catalytic systems broadens the scope of accessible fluoro-biphenyl structures, including those with demanding steric or electronic properties. rsc.orgrsc.org
| Aryl Halide/Electrophile | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoronaphthofuran | (4-methoxyphenyl)boronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃, Toluene, rt, 24h | Quantitative | beilstein-journals.org |
| 5-Bromo-2-fluorobenzofuran | [4-(trifluoromethyl)phenyl]boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 80°C, 12h | 95% (C-Br coupling) | beilstein-journals.org |
| ortho-Fluoro-aromatic amides | Aryl chlorides | Ni(cod)₂ / IPr | Zn, LiOtBu, LiCl, THF, 60°C | Up to 92% | researchgate.net |
| Aryl Fluorides (with EWG) | Aryl boronic esters | Ni(cod)₂ / IPr / ZrF₄ | K₃PO₄, Dioxane, 100°C | High Yields | acs.org |
Advanced Synthetic Techniques and Conditions
Microwave-Assisted Synthesis of Biphenyl Ethanones
Microwave-assisted organic synthesis has become a transformative technique, significantly reducing reaction times from hours or days to mere minutes. nih.goveurekaselect.comyoutube.com This method utilizes microwave irradiation to generate heat volumetrically and uniformly within the reaction mixture, often leading to higher yields, improved reproducibility, and fewer side reactions compared to conventional heating. nih.govyoutube.com
For the synthesis of biphenyl ethanones and related biaryl structures, microwave-assisted Suzuki-Miyaura coupling is a particularly effective methodology. nih.govnih.gov The rapid heating allows for swift optimization of reaction conditions, including the choice of catalyst, base, and solvent system. For example, the coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid can be completed in minutes under microwave irradiation, demonstrating the profound acceleration possible with this technique. nih.gov Research has shown that various palladium and nickel catalysts, including advanced PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, are highly effective under microwave conditions. nih.govorganic-chemistry.org
The efficiency of microwave-assisted synthesis is also evident in its compatibility with greener solvent systems, such as water/ethanol mixtures, or even solvent-free conditions, further enhancing its appeal. nih.govorganic-chemistry.org This approach has been successfully used to generate libraries of biaryl compounds for various research applications. gre.ac.uksemanticscholar.org
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 2 | 91% | nih.gov |
| Aryl Perfluorooctylsulfonates | Aryl boronic acids | [Pd(dppf)Cl₂] | K₂CO₃ | Toluene/Acetone/H₂O | 10 | Up to 95% | nih.gov |
| Aryl Bromides/Chlorides | Aryl boronic acids | PEPPSI-iPr (1) | K₂CO₃ | Solvent-Free | 10 | Up to 91% | organic-chemistry.org |
| Aryl Bromides | Arylboronates | Pd catalyst | - | - | - | Amenable to parallel synthesis | gre.ac.uk |
Solvent-Free Synthetic Methodologies
The development of solvent-free, or solid-state, reaction conditions represents a significant step towards green and sustainable chemistry. acs.org These methods reduce or eliminate the need for organic solvents, which are often toxic, flammable, and costly to dispose of. This approach can lead to higher reactivity, as reactants are in high concentration, and can simplify product purification. acs.orgresearchgate.net
Solvent-free synthesis of biaryls via Suzuki-Miyaura coupling has been successfully achieved. organic-chemistry.orgacs.orgacs.org These reactions can be activated by conventional heating or, more efficiently, by microwave irradiation. organic-chemistry.orgacs.org In a typical solvent-free procedure, the solid reactants (aryl halide, boronic acid, base, and catalyst) are physically mixed, sometimes with grinding to ensure homogeneity, and then heated. organic-chemistry.org The use of N-heterocyclic carbene (NHC)-stabilized palladium catalysts like PEPPSI-iPr has proven highly effective for solvent-free, microwave-assisted Suzuki couplings, yielding biaryls rapidly and in high yields with minimal side products. organic-chemistry.org
In other solvent-free approaches, water is used as the reaction medium, which is environmentally benign. acs.orgacs.org Specialized catalysts, such as water-soluble Pd(II)-salan complexes, facilitate the reaction in an aqueous phase. For water-insoluble biaryl products, this method offers a particularly straightforward workup, as the product can often be isolated by simple filtration. acs.orgacs.org These solvent-free and aqueous methods provide powerful and sustainable alternatives for the large-scale synthesis of biphenyl derivatives. organic-chemistry.orgacs.org
Reaction Mechanisms and Chemical Transformations of 1 4 Fluoro 1,1 Biphenyl 2 Yl Ethanone
Mechanistic Insights into Carbon-Carbon Bond Forming Reactions
The construction of the biphenyl (B1667301) scaffold, particularly with the steric hindrance introduced by the 2-acetyl group, is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, and its mechanism provides a framework for understanding the formation of the crucial C-C bond in 1-(4'-fluoro[1,1'-biphenyl]-2-yl)ethanone.
Oxidative Addition Processes in Cross-Coupling
The initial step in a typical palladium-catalyzed cross-coupling cycle for the synthesis of this compound involves the oxidative addition of an aryl halide to a low-valent palladium(0) complex. For instance, the reaction of a 2-haloacetophenone derivative with a Pd(0) species, such as Pd(PPh₃)₄, initiates the cycle. The generally accepted mechanism involves the coordination of the aryl halide to the Pd(0) center, followed by the cleavage of the carbon-halogen bond to form a Pd(II) species.
The rate and success of this step are significantly influenced by the nature of the halide and the steric and electronic properties of the aryl group. For haloarenes, the reactivity trend for oxidative addition is typically I > Br > Cl. nih.govharvard.edu The presence of the ortho-acetyl group in the precursor to this compound introduces steric hindrance, which can slow down the rate of oxidative addition compared to less hindered analogues. wikipedia.org However, the electron-withdrawing nature of the acetyl group can also make the aryl halide more susceptible to oxidative addition.
| Factor | Influence on Oxidative Addition | Rationale |
| Halide Identity | I > Br > Cl > F | Decreasing bond strength of the C-X bond. |
| Steric Hindrance | Can decrease the reaction rate. | Hinders the approach of the aryl halide to the palladium center. wikipedia.org |
| Electronic Effects | Electron-withdrawing groups can increase the rate. | Makes the aryl halide more electrophilic. |
Transmetalation Steps in Catalytic Cycles
Following oxidative addition, the next key step is transmetalation, where the organic group from an organometallic reagent is transferred to the palladium(II) center. In the context of a Suzuki-Miyaura coupling to form this compound, this would involve the reaction of the arylpalladium(II) halide complex with an organoboron reagent, such as (4-fluorophenyl)boronic acid, in the presence of a base.
The mechanism of transmetalation is complex and can proceed through different pathways. A widely accepted pathway involves the formation of a palladium-boronate complex. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium center. rsc.org The presence of an ortho-substituent, like the acetyl group, can influence the rate of transmetalation, potentially due to steric interactions that affect the geometry of the transition state. wikipedia.orglibretexts.org
Reductive Elimination Pathways for Product Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the desired biphenyl product, this compound, while regenerating the palladium(0) catalyst. This step involves the formation of a new carbon-carbon bond.
The rate of reductive elimination is influenced by the electronic nature of the ligands and the aryl groups. Generally, electron-donating groups on the palladium center can accelerate reductive elimination. The steric bulk of the ligands and the aryl groups also plays a significant role; increased steric hindrance can promote reductive elimination by relieving steric strain in the transition state. rsc.org For the formation of this compound, the coupling of the 2-acetylphenyl and 4-fluorophenyl groups from the palladium(II) intermediate leads to the final product. The thermodynamics of this step favor the formation of the stable biphenyl C-C bond. harvard.edu
| Catalytic Cycle Step | Description | Key Influencing Factors for this compound Synthesis |
| Oxidative Addition | Pd(0) inserts into the C-X bond of an aryl halide. | Halide identity (I, Br), steric hindrance from the ortho-acetyl group. |
| Transmetalation | Transfer of the 4-fluorophenyl group from the boronic acid to the Pd(II) center. | Base activation of boronic acid, steric effects of the ortho-acetyl group. wikipedia.orglibretexts.org |
| Reductive Elimination | Formation of the C-C bond between the two aryl groups and regeneration of Pd(0). | Steric and electronic properties of the aryl groups and ligands. rsc.org |
Free Radical Mechanisms in Biphenyl Synthesis
While transition metal-catalyzed reactions are the most common, free radical mechanisms also provide a pathway for biphenyl synthesis, though they are generally less selective. The Wurtz-Fittig reaction, for instance, involves the reaction of two aryl halides with a metal like sodium. The mechanism is thought to proceed through the formation of an aryl radical, which can then couple to form the biphenyl. organic-chemistry.org Another classical method is the Ullmann reaction, which uses copper to couple two aryl halides. wikipedia.orgbyjus.com While the exact mechanism of the Ullmann reaction has been debated, it is generally not considered to be a free-radical process under most conditions. These methods are less frequently used for the synthesis of complex, unsymmetrical biphenyls like this compound due to lower yields and potential for side products.
C-H Activation Methodologies
A more modern and atom-economical approach to forming the biphenyl linkage in molecules like this compound is through direct C-H activation. This strategy avoids the need for pre-functionalized starting materials like organometallic reagents. For the synthesis of the target molecule, a palladium-catalyzed ortho-C-H arylation of acetophenone (B1666503) with a 4-fluoroaryl species could be envisioned.
In a typical mechanism, a directing group on the acetophenone, often a derivative of the carbonyl group such as an oxime ether, coordinates to the palladium catalyst. rsc.orgreddit.comwikipedia.org This brings the catalyst into close proximity to the ortho-C-H bond, facilitating its cleavage and the formation of a palladacycle intermediate. This intermediate can then react with an arylating agent, such as an aryl halide or boronic acid, in a process similar to the transmetalation and reductive elimination steps of a cross-coupling reaction to form the desired 2-arylated acetophenone. nih.govwikipedia.org Subsequent removal of the directing group would yield this compound.
Carbonyl Group Reactivity of the Ethanone (B97240) Moiety
The ethanone group in this compound is a site of rich chemical reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the steric hindrance imposed by the ortho-substituted biphenyl system can significantly influence the accessibility of the carbonyl group and thus its reactivity. libretexts.org
Common transformations of the ethanone moiety include reduction, oxidation, and olefination reactions.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). For the complete deoxygenation to an ethyl group, harsher conditions such as the Clemmensen (using a zinc-mercury amalgam in acidic conditions) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are typically employed. youtube.com The choice of method would depend on the compatibility of other functional groups in the molecule. reddit.com
Oxidation: A Baeyer-Villiger oxidation, using a peroxyacid like m-CPBA, could convert the ketone into an ester (an acetate (B1210297) derivative in this case). wikipedia.orgrsc.orgorganic-chemistry.org The migratory aptitude of the aryl group would determine the regioselectivity of this rearrangement.
Olefination: The Wittig reaction, using a phosphorus ylide, or the Horner-Wadsworth-Emmons reaction, with a phosphonate (B1237965) carbanion, can convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org These reactions are powerful tools for alkene synthesis. The steric hindrance around the carbonyl group in this compound might necessitate the use of more reactive ylides or harsher reaction conditions to achieve efficient olefination.
| Reaction Type | Reagents | Product Type | Influence of Steric Hindrance |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary alcohol | Can slow the reaction rate. |
| Clemmensen Reduction | Zn(Hg), HCl | Alkane (ethyl group) | Generally effective for aryl ketones. youtube.com |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane (ethyl group) | Effective under basic conditions. youtube.com |
| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Ester (acetate) | Can be influenced by steric and electronic factors. wikipedia.orgrsc.orgorganic-chemistry.org |
| Wittig Reaction | Ph₃P=CHR | Alkene | May require more reactive ylides due to steric hindrance. organic-chemistry.orgmasterorganicchemistry.com |
| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + base | Alkene (often E-selective) | Can be more reactive than Wittig reagents for hindered ketones. wikipedia.orgorganic-chemistry.org |
Nucleophilic Addition Reactions of the Carbonyl Carbon
The carbonyl group (C=O) in this compound is a key site for chemical reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the transformation of the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.com
The rate and reversibility of nucleophilic addition are influenced by the nature of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents, typically lead to irreversible additions. masterorganicchemistry.com In contrast, weaker nucleophiles, such as alcohols and cyanide, often result in reversible additions. masterorganicchemistry.com
A significant factor influencing nucleophilic addition to this compound is steric hindrance. The presence of the bulky biphenyl group adjacent to the carbonyl carbon can impede the approach of the nucleophile. youtube.commasterorganicchemistry.comyoutube.com This steric hindrance is more pronounced in this 2-substituted isomer compared to its 3- or 4-substituted counterparts, potentially leading to slower reaction rates.
Reduction Reactions to Alcohol Derivatives
A common and important transformation of ketones is their reduction to the corresponding secondary alcohol. For this compound, this involves the conversion of the ethanone group to a 1-hydroxyethyl group, yielding 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanol. This can be achieved using various reducing agents.
Standard hydride-donating reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Given that the reduction of the carbonyl group creates a new chiral center, the use of achiral reducing agents will result in a racemic mixture of the (R) and (S) enantiomers of the alcohol.
The synthesis of enantiomerically pure or enriched chiral alcohols is of significant interest, particularly in the pharmaceutical industry. nih.gov Asymmetric reduction of prochiral ketones is a powerful method to achieve this. nih.gov While specific studies on the asymmetric reduction of this compound are not prevalent, biocatalytic methods using enzymes or whole organisms have shown high enantioselectivity in the reduction of structurally similar aromatic ketones. nih.gov
Aromatic Ring Reactivity and Substituent Effects on Chemical Transformations
The biphenyl system of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the acetyl group and the fluorine atom.
Electrophilic Aromatic Substitution Reactions on Fluoro-Biphenyl Systems
The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a deactivator and a meta-director for electrophilic aromatic substitution on the ring to which it is attached. Conversely, the fluorine atom is an electron-withdrawing but ortho, para-directing substituent on the second ring. The directing effects of these substituents on the two rings are summarized below:
Ring A (substituted with the acetyl group): The acetyl group deactivates this ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5).
Ring B (substituted with the fluorine atom): The fluorine atom also deactivates this ring (less so than the acetyl group) but directs incoming electrophiles to the ortho and para positions (positions 3' and 5'). The para position (relative to the fluorine) is already part of the biphenyl linkage.
Studies on the nitration of biphenyl derivatives containing electron-withdrawing groups have shown that the regioselectivity is dependent on reaction conditions and the nature and position of the substituents.
Regioselectivity in Further Functionalization of the Biphenyl System
The regioselectivity of further functionalization of the biphenyl system in this compound is a result of the interplay between the electronic effects of the substituents and steric hindrance.
For electrophilic substitution on Ring A, the acetyl group strongly directs incoming electrophiles to the 3 and 5 positions. Steric hindrance from the adjacent phenyl ring might influence the relative rates of substitution at these two positions.
For Ring B, the fluorine atom directs incoming electrophiles to the 3' and 5' positions. Due to the biphenyl linkage, these two positions are equivalent in a freely rotating system.
The following table provides a predictive summary of the regioselectivity for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Predicted Major Product(s) | Ring of Substitution |
| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-4'-fluoro-[1,1'-biphenyl]-2-yl)ethanone and/or 1-(5-Nitro-4'-fluoro-[1,1'-biphenyl]-2-yl)ethanone | Ring A |
| Halogenation | Br₂/FeBr₃ | 1-(3-Bromo-4'-fluoro-[1,1'-biphenyl]-2-yl)ethanone and/or 1-(5-Bromo-4'-fluoro-[1,1'-biphenyl]-2-yl)ethanone | Ring A |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to the deactivating acetyl group. | Ring A |
| Sulfonation | Fuming H₂SO₄ | 1-(4'-Fluoro-3-sulfo-[1,1'-biphenyl]-2-yl)ethanone and/or 1-(4'-Fluoro-5-sulfo-[1,1'-biphenyl]-2-yl)ethanone | Ring A |
Structural Elucidation and Spectroscopic Characterization of 1 4 Fluoro 1,1 Biphenyl 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular skeleton and the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. For 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone, the ¹H NMR spectrum is expected to show a set of distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
The protons on the fluoro-substituted phenyl ring are expected to appear as multiplets due to coupling with each other and with the fluorine atom. The protons on the acetyl-substituted phenyl ring will also exhibit complex splitting patterns due to their proximity to the acetyl group and the steric hindrance influencing the dihedral angle between the two phenyl rings. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplets |
| Acetyl CH₃ | ~2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield-shifted signal due to its significant deshielding. The aromatic carbons will appear in the typical aromatic region, with the carbon atom bonded to the fluorine atom showing a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling. The chemical shifts of the biphenyl (B1667301) carbons will be influenced by the positions of the fluoro and acetyl substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | >195 |
| Aromatic C-F | ~160-165 (doublet) |
| Aromatic C-H & C-C | 120 - 145 |
| Acetyl CH₃ | ~25-30 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard such as CFCl₃. huji.ac.il
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -100 to -130 | Multiplet |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within each of the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the C-F bond, as well as absorptions typical for aromatic rings.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aryl Ketone) | 1680 - 1700 |
| C-F (Aryl Fluoride) | 1100 - 1250 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₄H₁₁FO, which corresponds to a molecular weight of approximately 214.23 g/mol . vulcanchem.com
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 171, and the loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z 199. Further fragmentation of the biphenyl core would also be observed.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 214 | Molecular ion [M]⁺ |
| 199 | [M - CH₃]⁺ |
| 171 | [M - COCH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The electronic absorption properties of this compound, dictated by its chromophoric system, are characterized by specific transitions between electronic energy levels. The biphenyl ring system, in conjunction with the acetyl group, constitutes the primary chromophore responsible for its UV-Vis absorption.
The UV spectrum of a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which shares the fluorobiphenyl core, exhibits a maximum absorption (λmax) at 260 nm. mdpi.com This provides an insight into the electronic transitions within the shared structural motif. The absorption is primarily attributed to π → π* transitions within the conjugated aromatic system. The presence of the carbonyl group in this compound also introduces the possibility of n → π* transitions, involving the non-bonding electrons of the oxygen atom. These transitions are typically of lower intensity compared to π → π* transitions.
The conjugation between the two phenyl rings and the acetyl group is a key factor influencing the position and intensity of the absorption bands. The degree of planarity between the two rings affects the extent of π-electron delocalization; greater planarity leads to a bathochromic (red) shift in the absorption maximum. The fluorine substituent, being an electron-withdrawing group, can also modulate the electronic properties of the biphenyl system.
A summary of expected electronic transitions is presented below:
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | Bonding π to antibonding π | 200-400 nm |
| n → π | Non-bonding n to antibonding π | > 300 nm (typically weaker) |
Note: The table represents generalized expected transitions for the chromophore present.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
While specific X-ray diffraction data for this compound is not available in the reviewed literature, analysis of closely related structures provides valuable predictive insights into its solid-state characteristics.
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration and crystal system of a crystalline solid. For this compound, which is a chiral molecule due to the restricted rotation around the biphenyl bond, this technique would be essential for elucidating its three-dimensional structure.
A study on the analogous compound, 1-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanone, revealed a monoclinic crystal system with the space group P2₁/c. vulcanchem.com Furthermore, the crystal structure of 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone showed that the dihedral angle between the two benzene (B151609) rings is significant, with values of 46.9(2)° and 47.6(2)° for two independent molecules in the asymmetric unit. nih.govresearchgate.net This non-planar conformation is a common feature in ortho-substituted biphenyls due to steric hindrance.
Based on these related structures, it can be inferred that this compound likely crystallizes in a similar system, such as monoclinic or triclinic, and will exhibit a non-planar arrangement of its phenyl rings. The table below summarizes the crystallographic data for a related difluoro-biphenyl compound.
| Parameter | 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (°) | 46.9 (2) and 47.6 (2) |
Data from the crystallographic study of 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone. nih.govresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound, with the molecular formula C₁₄H₁₁FO, the theoretical elemental composition can be calculated. vulcanchem.comnih.gov
The theoretical percentages are derived from the molecular weight of the compound (214.24 g/mol ) and the atomic weights of its constituent elements.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 78.50 |
| Hydrogen | H | 5.18 |
| Fluorine | F | 8.87 |
| Oxygen | O | 7.47 |
Theoretical values are calculated based on the molecular formula C₁₄H₁₁FO.
Experimental determination of these percentages through combustion analysis would serve to confirm the purity and identity of a synthesized sample.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of biphenyl derivatives like this compound.
While specific research articles detailing the chromatographic separation of this exact compound are scarce, commercial suppliers report purities of up to 97%, presumably determined by such techniques. sigmaaldrich.com A study on the related amide, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, utilized HPLC for its analysis, demonstrating the applicability of this method for this class of compounds. mdpi.com
For HPLC analysis, a reversed-phase column (e.g., C18) would typically be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for both separation and identification. The volatility of this compound makes it amenable to GC analysis. The mass spectrum would provide a characteristic fragmentation pattern, further confirming the compound's identity. PubChem lists GC-MS data for the isomeric compound 1-(4'-Fluoro-biphenyl-4-yl)-ethanone, which shows a molecular ion peak at m/z 214, consistent with its molecular weight. nih.gov
A hypothetical summary of chromatographic conditions is provided below:
| Technique | Column | Mobile/Carrier Phase | Detection |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | UV (e.g., at 260 nm) |
| GC | Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
This table represents typical conditions and is not based on specific experimental data for the target compound.
Computational Chemistry and Theoretical Investigations of 1 4 Fluoro 1,1 Biphenyl 2 Yl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. For 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone, DFT calculations are essential for understanding its fundamental chemical nature.
Geometry Optimization and Electronic Structure Calculations
The optimization of the molecular geometry of this compound is the foundational step in its theoretical characterization. This process seeks the lowest energy conformation of the molecule. A critical parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is significantly influenced by the substituents. The presence of the acetyl group at the 2-position introduces steric hindrance, which is expected to cause a notable twist between the phenyl rings. In contrast to its isomer, 1-(4'-fluoro[1,1'-biphenyl]-4-yl)ethanone, where the substituents are at the para positions allowing for greater planarity, the ortho-substituted acetyl group in the target molecule forces a non-planar arrangement. Studies on similarly ortho-substituted biphenyls, such as 3-phenylphthalodinitrile, have shown that ortho-substituents lead to a larger dihedral angle, in that case, 51.50°. daneshyari.com Therefore, a significant dihedral angle is anticipated for this compound.
The electronic structure, including the distribution of molecular orbitals, is also elucidated through DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
The following table presents theoretically derived geometric parameters for a related isomer, 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, to provide a comparative context for the structural aspects of substituted biphenyls. The presence of an ortho-substituent in the target molecule is expected to significantly alter the dihedral angle.
| Parameter | Value (for 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone) |
| Dihedral Angle between Phenyl Rings | 46.9 (2)° and 47.6 (2)° |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.22 Å |
| Data sourced from a crystallographic study of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. researchgate.net |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F are invaluable for assigning experimental spectra. For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The fluorine atom and the acetyl group, with their distinct electronic effects, would cause characteristic shifts in the signals of nearby protons and carbons. For instance, the protons on the fluorinated ring will exhibit splitting patterns due to fluorine coupling.
IR Spectroscopy: The prediction of the infrared (IR) spectrum allows for the identification of characteristic vibrational modes. Key vibrational frequencies for this compound would include the C=O stretching of the acetyl group, typically appearing around 1680-1700 cm⁻¹, C-F stretching vibrations, and various C-H and C-C stretching and bending modes of the biphenyl backbone.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the aromatic system. The non-planar nature of the molecule, due to the ortho-acetyl group, would likely result in a blue shift (shift to shorter wavelength) of the main absorption band compared to a more planar analogue.
The following table provides a general reference for the expected spectroscopic data for substituted acetophenones and fluorobiphenyls.
| Spectroscopic Data | Expected Range/Value |
| ¹³C NMR (C=O) | 195 - 205 ppm |
| ¹H NMR (CH₃ of acetyl) | 2.5 - 2.7 ppm chegg.com |
| IR (C=O stretch) | 1680 - 1700 cm⁻¹ |
| UV-Vis (λmax) | 250 - 300 nm |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the reactivity and stability of a molecule.
Natural Bonding Orbital (NBO) Charge Analysis
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and bonding interactions within a molecule. youtube.comnih.gov For this compound, NBO analysis would reveal the natural atomic charges on each atom. The oxygen atom of the carbonyl group and the fluorine atom are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atom attached to the fluorine will exhibit positive charges. This charge distribution is crucial for understanding the molecule's electrostatic interactions and reactive sites. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atom. Regions of positive potential would be expected around the hydrogen atoms of the phenyl rings.
Global Reactivity Parameters and Stability Predictions
Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.netnih.govdergipark.org.trdergipark.org.tr Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.
The substitution pattern of this compound, with an electron-withdrawing fluorine atom and an acetyl group, will influence these parameters. The presence of these groups is expected to increase the electrophilicity of the molecule.
The following table provides representative values for global reactivity descriptors for a related substituted aromatic ketone, illustrating the typical range for such compounds.
| Global Reactivity Descriptor | Representative Value (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
| Ionization Potential (I) | ~ 6.5 to 7.5 |
| Electron Affinity (A) | ~ 1.5 to 2.5 |
| Electronegativity (χ) | ~ 4.0 to 5.0 |
| Chemical Hardness (η) | ~ 2.2 to 2.8 |
| Electrophilicity Index (ω) | ~ 2.8 to 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Correlation
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry for correlating the structural features of molecules with their chemical properties or biological activities. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how variations in its structure would likely influence its behavior.
QSAR methodologies typically involve the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that predicts the activity of new, unsynthesized compounds. For a molecule like this compound, key descriptors would include:
Topological Descriptors: These describe the connectivity of atoms in the molecule.
Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The fluorine atom, being highly electronegative, significantly influences these properties.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.
In studies of related compounds, such as biphenyl-substituted pyridone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric and electrostatic fields would likely enhance or diminish activity. nih.govresearchgate.net For this compound, a QSAR model could predict properties like receptor binding affinity, metabolic stability, or other relevant biological endpoints. For instance, a QSAR study on fluoroaromatic inhibitors of carbonic anhydrase demonstrated how hydrophobicity and electronic effects, influenced by fluorine substitution, correlate with binding affinity. nih.gov
The development of a robust QSAR model for this class of compounds would typically follow these steps:
Data Set Preparation: A series of analogues of this compound with known activities would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. researchgate.net
Model Validation: The model's predictive power would be rigorously assessed using internal and external validation techniques. researchgate.net
The insights gained from such a QSAR model would be invaluable for rationally designing new derivatives with improved properties.
| QSAR Descriptor Type | Examples | Relevance to this compound |
| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size and branching. |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | The electronegative fluorine and the carbonyl group create a significant dipole moment and influence the molecule's reactivity. |
| Steric | Molar refractivity, van der Waals volume | The biphenyl system and the ethanone (B97240) group create a specific 3D shape that influences interactions with biological targets. |
| Hydrophobic | LogP | The fluorine atom can affect the molecule's lipophilicity and its ability to cross cell membranes. |
Molecular Modeling and Simulation Approaches for Conformational Analysis
The conformational flexibility of this compound, particularly the rotation around the biphenyl linkage and the orientation of the ethanone group, is a critical determinant of its chemical and biological properties. Molecular modeling and simulation techniques are indispensable for exploring the conformational landscape and understanding the energetic barriers between different conformations.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the geometry and electronic structure of molecules. DFT calculations can be employed to determine the stable conformers of this compound and the transition states for rotation around the C-C bond connecting the two phenyl rings.
Studies on substituted biphenyls have shown that the torsional barrier, or the energy required for rotation around the central C-C bond, is highly dependent on the nature and position of the substituents. researchgate.netrsc.org For this compound, the ortho-ethanone group is expected to create significant steric hindrance, leading to a non-planar ground state conformation. The fluorine atom at the 4'-position, while not directly involved in steric clashes, influences the electronic properties of the phenyl ring, which can have a subtle effect on the torsional barrier. rsc.org
A typical conformational analysis using DFT would involve:
Potential Energy Surface Scan: The torsional angle between the two phenyl rings is systematically varied, and the energy of the molecule is calculated at each step. This provides a profile of the rotational energy barrier.
Geometry Optimization: The structures corresponding to the energy minima (stable conformers) and maxima (transition states) on the potential energy surface are fully optimized to determine their precise geometries and relative energies. rsc.org
Frequency Calculations: These calculations confirm the nature of the stationary points (minima or transition states) and provide zero-point vibrational energies for more accurate energy comparisons.
The results of such an analysis would provide the dihedral angle of the most stable conformation and the energy barrier to rotation. For comparison, the calculated torsional barrier for unsubstituted biphenyl is around 8.0-8.3 kJ/mol. nih.govacs.org For ortho-substituted biphenyls, this barrier can be significantly higher due to steric repulsion. nih.gov
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations in a solvent, the flexibility of the molecule, and the time scales of conformational changes. For example, MD simulations have been used to study the binding of biphenyl-containing molecules to biological targets, showing how conformational changes upon binding can be crucial for activity. rsc.orgnih.gov
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, torsional energy barriers, electronic properties (HOMO/LUMO, charge distribution). researchgate.netrsc.org | Determines the most stable 3D structure and the energy required for conformational changes. Provides insights into reactivity. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics in solution, solvent effects, binding interactions with other molecules. rsc.orgnih.gov | Shows how the molecule behaves in a biological environment and how its conformation fluctuates over time. |
Research Applications in Chemical Science and Advanced Materials Utilizing Fluoro Biphenyl Ethanones
Role as Organic Synthesis Building Blocks and Intermediates
Fluoro-biphenyl ethanones are highly valued as intermediates and building blocks in organic synthesis, primarily due to the versatile reactivity of the biphenyl (B1667301) core, the fluorine substituent, and the ketone functional group. The construction of the fluoro-biphenyl ethanone (B97240) skeleton itself is a testament to modern cross-coupling chemistry.
The most prevalent method for synthesizing these compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This reaction creates the pivotal carbon-carbon bond between the two phenyl rings by coupling an organoboron species (like a boronic acid or its ester) with an organohalide. libretexts.orgyoutube.com For the synthesis of a compound such as 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone, this would typically involve the reaction between (4-fluorophenyl)boronic acid and 1-(2-bromophenyl)ethanone.
The utility of these compounds as intermediates is demonstrated in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, the related compound 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone serves as a key intermediate in the synthesis of molecules with potential antibacterial and antifebrile activities. researchgate.net Similarly, 1-(2-Fluoro-1,1′-biphenyl-4-yl)ethanone is recognized as a known impurity and synthetic precursor related to Flurbiprofen, a nonsteroidal anti-inflammatory drug. ossila.comscbt.com The presence of the acetyl group offers a reactive handle for further molecular elaboration, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups, thereby opening pathways to a diverse range of derivatives.
Table 1: Examples of Suzuki-Miyaura Reactions for Synthesizing Biphenyl Ethanone Precursors
Development of Specialty Chemicals and Functional Materials
The unique electronic and structural properties imparted by the fluorinated biphenyl motif make these compounds and their derivatives attractive candidates for the development of advanced functional materials.
The biphenyl unit is a common structural element in materials designed for OLEDs, often serving as part of the host material or as a component of the light-emitting substance. However, specific research detailing the application of this compound or its close analogues in OLED or LCD technology is not prominent in the current scientific literature.
Organic semiconductors form the basis of next-generation electronic devices like organic field-effect transistors (OFETs). researchgate.net The performance of these devices relies heavily on the molecular structure of the semiconductor. nih.gov While π-conjugated systems based on biphenyls are a known class of organic electronic materials, there is limited specific information on the use of this compound as an organic semiconductor or a component in molecular wires.
Fluorinated biphenyl structures are highly sought after as organic linkers (or ligands) for the construction of Metal-Organic Frameworks (MOFs). mdpi.com The introduction of fluorine atoms into the MOF structure can significantly enhance its properties, such as chemical stability and hydrophobicity. rutgers.edursc.org While this compound is not a typical linker itself, it is a direct precursor to one. Through oxidation of its acetyl group to a carboxylic acid, and potentially a second acid group on the other ring, it can be converted into a dicarboxylate linker.
Research has shown that linkers such as 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid and 2,2'-bis(trifluoromethyl)-biphenyl-4,4'-dicarboxylic acid are used to synthesize novel MOFs with high thermal stability and pronounced hydrophobicity. rutgers.eduresearchgate.net These properties are crucial for applications in gas separation and catalysis, particularly in humid environments where many conventional MOFs degrade. rutgers.edu The fluorinated biphenyl core derived from ethanones can thus be considered a key component in the design of robust, functional porous materials.
The incorporation of fluorine atoms into aromatic systems can significantly influence their photophysical properties, including their photoluminescence (PL) quantum yield and emission wavelength. Research into fluorinated diphenylacetylene-based molecules, which share the fluorinated bi-aryl core, has demonstrated that molecular modifications can lead to enhanced fluorescence and a wide spectrum of emission colors. beilstein-journals.org This highlights the potential of the fluoro-biphenyl scaffold as a fundamental unit for designing novel solid-state light-emitting materials. While direct photoluminescence studies on this compound are scarce, its core structure is of clear interest for the development of new fluorophores for applications in lighting and displays.
Table 2: Applications of Functional Materials Derived from Fluoro-Biphenyl Cores
Lack of Specific Research Findings on this compound as an Advanced Spectroscopic Probe
Despite a comprehensive search of scientific literature and chemical databases, no specific research applications of This compound as an advanced spectroscopic probe, particularly as a ¹⁹F NMR probe, have been identified. While the principles of ¹⁹F NMR spectroscopy and the utility of fluorinated compounds in this field are well-established, published research detailing the application of this specific isomer is not available.
The inherent properties of the fluorine-19 nucleus, such as its 100% natural abundance and high gyromagnetic ratio, make it an excellent candidate for nuclear magnetic resonance studies. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, a characteristic that is exploited in the design of molecular probes to report on binding events, conformational changes, and other molecular interactions.
Fluorinated biphenyl scaffolds, in general, are of interest in materials science and medicinal chemistry. The introduction of a fluorine atom can influence the electronic properties, conformation, and metabolic stability of a molecule. In the context of spectroscopic probes, the fluorine atom in a biphenyl system could potentially report on changes in the dihedral angle between the phenyl rings or interactions involving the biphenyl moiety.
However, for This compound , there is a conspicuous absence of studies in the public domain that characterize its ¹⁹F NMR spectroscopic properties in detail or utilize it as a probe in chemical or materials science research. Consequently, no experimental data regarding its ¹⁹F chemical shift, relaxation parameters, or its response to environmental changes could be compiled for inclusion in a data table.
It is conceivable that this compound has been synthesized and may exist in chemical libraries, but its specific application as a ¹⁹F NMR probe has not been explored or reported in peer-reviewed literature. Therefore, a detailed discussion of its research applications in advanced spectroscopic methods cannot be provided at this time.
Comparative Studies and Structure Property Relationships in Fluoro Biphenyl Ethanone Systems
Influence of Fluorine Substitution Position on Chemical Reactivity and Selectivity
The position of the fluorine substituent on the biphenyl (B1667301) framework is a critical determinant of the molecule's electronic properties and, consequently, its chemical reactivity. The fluorine atom at the 4'-position of 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone exerts both a powerful electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). Due to the distance, the inductive effect primarily influences the reactivity of the acetyl-substituted ring.
Electrophilic Aromatic Substitution: The acetyl group at the 2-position is a deactivating, meta-directing group for electrophilic substitution on its own ring. The 4'-fluoro substituent, with its strong -I effect, further deactivates both rings toward electrophilic attack compared to the unsubstituted biphenyl ethanone (B97240). The directing influence of fluorine in different positions varies; a fluorine atom at the 2'-(ortho) or 3'-(meta) position would exert a more pronounced inductive effect on the reaction centers of the molecule due to proximity. In Friedel-Crafts acylations of related biphenyl systems, both electronic deactivation and steric hindrance are known to dictate the position and feasibility of further substitution. researchgate.net
Impact of Substituent Variation on Synthetic Pathways and Reaction Yields
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The efficiency and yield of this synthesis are highly dependent on the nature and position of substituents on the coupling partners.
Two primary synthetic routes are viable:
Route A: Coupling of (2-acetylphenyl)boronic acid with 1-bromo-4-fluorobenzene (B142099).
Route B: Coupling of (4-fluorophenyl)boronic acid with 1-bromo-2-acetylbenzene.
The kinetics of the Suzuki reaction are complex, but general trends related to substituent effects have been established. Electron-withdrawing groups on the aryl halide component tend to accelerate the oxidative addition step, which is often rate-determining, potentially leading to higher reaction yields. researchgate.net Conversely, electron-donating groups on the arylboronic acid can facilitate the transmetalation step.
In the case of this compound synthesis:
In Route A , the fluorine on 1-bromo-4-fluorobenzene acts as a mild electron-withdrawing group, which should favor the reaction compared to using unsubstituted bromobenzene.
In Route B , the acetyl group on 1-bromo-2-acetylbenzene is strongly electron-withdrawing, which would be expected to significantly promote the oxidative addition step. The fluorine on the boronic acid partner has a less predictable effect, as electron-withdrawing groups on the boronic acid can disfavor the transmetalation step. researchgate.net
Therefore, Route B might be anticipated to be more efficient, although optimal conditions would need to be determined empirically. The following table illustrates the expected impact of different substituents on the yield of a generic Suzuki coupling to form substituted 2-acetylbiphenyls.
| Substituent on Aryl Bromide | Electronic Effect | Expected Impact on Yield | Substituent on Boronic Acid | Electronic Effect | Expected Impact on Yield |
|---|---|---|---|---|---|
| -H | Neutral | Baseline | -H | Neutral | Baseline |
| -F (para) | Weakly Withdrawing | Increase | -F (para) | Weakly Withdrawing | Decrease |
| -COCH3 (ortho) | Strongly Withdrawing | Significant Increase | -CH3 (para) | Donating | Increase |
| -CH3 (para) | Donating | Decrease | -NO2 (para) | Strongly Withdrawing | Significant Decrease |
Electronic Effects of Fluorine on Spectroscopic Signatures
The fluorine atom has a profound impact on the NMR spectra of the molecule due to its nuclear spin (I = 1/2) and large gyromagnetic ratio, leading to observable spin-spin coupling with nearby carbon and proton nuclei.
¹³C NMR Spectroscopy: The most telling spectroscopic feature in fluorinated organic compounds is the presence of carbon-fluorine coupling constants (JCF). blogspot.com For this compound, the carbon directly attached to the fluorine (C4') is expected to appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. magritek.com Carbons that are two bonds away (ortho, C3'/C5') will exhibit a smaller ²JCF of around 20-25 Hz, while the carbon three bonds away (meta, C2'/C6') will show a ³JCF of 5-10 Hz. magritek.comresearchgate.net This characteristic splitting pattern is a definitive indicator of the fluorine's presence and position. acdlabs.com The carbonyl carbon (C=O) signal is predicted to appear around 196-200 ppm.
¹H NMR Spectroscopy: Protons on the fluorinated ring will also be split by the fluorine atom. The protons ortho to the fluorine (H3'/H5') will appear as a doublet of doublets due to coupling with the adjacent meta protons and a longer-range coupling to fluorine. Similarly, the protons meta to the fluorine (H2'/H6') will be split. On the other ring, the proton ortho to the acetyl group (H3) will be significantly deshielded due to the anisotropy of the carbonyl group.
Infrared (IR) Spectroscopy: The primary diagnostic peak in the IR spectrum is the carbonyl (C=O) stretching vibration. For acetophenone (B1666503), this appears around 1685 cm⁻¹. In 1-([1,1'-biphenyl]-4-yl)ethanone, conjugation lowers this frequency. For the 2-acetyl isomer, steric hindrance twists the rings, reducing conjugation and likely raising the C=O frequency slightly compared to the 4-acetyl isomer. The C-F bond will have a strong, characteristic stretching band in the 1250-1100 cm⁻¹ region.
Steric and Electronic Influences on Molecular Conformation and Intermolecular Interactions
The three-dimensional structure of biphenyls is largely dictated by the balance between electronic effects favoring planarity (conjugation) and steric effects favoring a twisted conformation.
Molecular Conformation: The presence of a bulky acetyl group at the 2-position (ortho to the inter-ring bond) creates severe steric repulsion with the ortho-hydrogens of the adjacent fluorinated ring. This forces a significant deviation from planarity. While the isomeric 1-(4'-fluoro[1,1'-biphenyl]-4-yl)ethanone can adopt a relatively planar conformation with a dihedral angle between the rings of ~30-45°, the steric clash in this compound necessitates a much larger dihedral angle, predicted to be in the range of 60-80°. This twisting minimizes the steric strain but also disrupts the π-conjugation between the two aromatic rings.
Intermolecular Interactions: The highly electronegative fluorine atom and the polar carbonyl group are key sites for intermolecular interactions in the solid state. Although organic fluorine is a weak hydrogen bond acceptor, the formation of weak C-H···F and C-H···O hydrogen bonds is possible and often plays a significant role in determining crystal packing. researchgate.netrsc.org Crystal structures of similar molecules, such as 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, reveal the presence of both C-H···F interactions and π–π stacking between adjacent aromatic rings. researchgate.net The large dihedral angle in the 2-acetyl isomer would likely lead to offset or edge-to-face π-stacking arrangements rather than a co-planar face-to-face geometry.
Comparison with Non-Fluorinated or Differently Fluorinated Biphenyl Ethanones
To fully appreciate the influence of the fluorine atom and the acetyl group's position, it is instructive to compare this compound with its non-fluorinated parent compound and its more planar structural isomer.
| Property | This compound (Target) | 1-([1,1'-Biphenyl]-2-yl)ethanone (Non-fluorinated) nih.gov | 1-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (Isomer) nih.gov |
|---|---|---|---|
| Molecular Weight | ~214.23 g/mol | 196.24 g/mol | 214.23 g/mol |
| Predicted Polarity | High | Moderate | High |
| Key ¹³C NMR Feature | ¹JCF ≈ 245 Hz on C4' | No C-F coupling | ¹JCF ≈ 245 Hz on C4' |
| Predicted IR ν(C=O) | ~1690 cm⁻¹ (Reduced conjugation) | ~1688 cm⁻¹ | ~1680 cm⁻¹ (Enhanced conjugation) |
| Property | This compound (Target) | 1-([1,1'-Biphenyl]-2-yl)ethanone (Non-fluorinated) | 1-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (Isomer) |
|---|---|---|---|
| Primary Steric Interaction | C=O group vs. ortho H's on other ring | C=O group vs. ortho H's on other ring | ortho H's vs. ortho H's |
| Predicted Dihedral Angle | High (~60-80°) | High (~60-80°) | Moderate (~30-45°) |
| Inter-ring π-Conjugation | Significantly disrupted | Significantly disrupted | Partially maintained |
| Dominant Intermolecular Forces | Dipole-dipole, C-H···F, π-stacking | Dipole-dipole, C-H···π, π-stacking | Dipole-dipole, C-H···F, π-stacking |
The comparison highlights that the substitution position of the acetyl group (2- vs 4-position) has a more dramatic impact on the molecular conformation (dihedral angle) and properties dependent on conjugation (IR frequency) than the addition of the fluorine atom itself. However, the fluorine atom introduces unique electronic and spectroscopic characteristics, most notably the large C-F coupling constants in ¹³C NMR and the potential for specific intermolecular interactions like C-H···F bonds.
Q & A
Q. What are the common synthetic routes for 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated biphenyl derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:
- Catalyst selection : AlCl₃ is preferred for its efficiency in activating acetyl chloride.
- Reaction conditions : Anhydrous solvents (e.g., dichloromethane) prevent catalyst hydrolysis.
- Purification : Recrystallization or column chromatography is used to isolate the product.
Example protocol: React 4'-fluoro-biphenyl with acetyl chloride (1:1.2 molar ratio) in AlCl₃ (1.5 eq.) at 0–5°C for 4 hours, followed by quenching with ice-water .
Q. What analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., acetyl group at δ ~2.5 ppm in ¹H NMR; carbonyl carbon at δ ~200 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) spectroscopy : C=O stretch at ~1680–1720 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹ .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., biphenyl dihedral angles ~30–45°) .
Advanced Research Questions
Q. How does the fluorine substituent influence reactivity and biological activity?
The 4'-fluoro group enhances:
- Electron-withdrawing effects : Increases electrophilicity of the acetophenone moiety, facilitating nucleophilic additions (e.g., oxime formation) .
- Bioavailability : Fluorine improves metabolic stability and membrane permeability. Comparative studies show fluorinated analogs exhibit 2–3× higher antimicrobial potency than non-fluorinated counterparts (MIC: 0.25–0.5 mg/mL vs. 1.0 mg/mL) .
- Enzyme inhibition : Fluorine’s electronegativity enhances binding to active sites (e.g., kinase inhibition in cancer cells) .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in bioactivity (e.g., variable IC₅₀ values across studies) arise from:
- Experimental variables : Cell line specificity (e.g., HT-29 vs. MCF-7), solvent effects (DMSO vs. ethanol), and assay protocols .
- Structural modifications : SAR analysis (Table 1) reveals that halogenation (e.g., Cl, Br) increases antimicrobial activity, while alkyl chain extension improves lipophilicity and cell penetration .
Table 1 : Structure-Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Fluorine addition | ↑ Antimicrobial potency |
| Hydroxyl introduction | ↑ Anticancer activity (apoptosis) |
| Methoxy substitution | Alters metabolic stability |
Q. What computational methods predict target interactions?
Q. What challenges exist in scaling up synthesis?
- Catalyst efficiency : Lab-scale AlCl₃ may not be cost-effective industrially; alternatives like FeCl₃ or immobilized catalysts are explored .
- Purification : Continuous flow reactors reduce side products and improve yield (>85% vs. 70% in batch) .
- Safety : Handling acetyl chloride and fluorinated intermediates requires strict anhydrous conditions and corrosion-resistant equipment .
Q. How are photo-redox reactions applied to functionalize this compound?
Visible-light-mediated dearomatization of phenol derivatives (e.g., oxime formation) avoids traditional catalysts. Example:
- Irradiate 1-(4'-hydroxy-biphenyl-2-yl)ethanone with 2,4-dinitrophenyl oxime under blue LED (450 nm) to yield spirocyclic products (79% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
